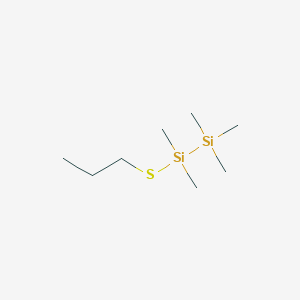
1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The specific structure of this compound includes two silicon atoms, each bonded to three methyl groups and one propylsulfanyl group. This unique arrangement imparts specific chemical properties and reactivity to the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. One common method is the reaction of 1,1,1,2,2-Pentamethyl-2-chlorodisilane with propylsulfanyl lithium under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the silicon atoms can be substituted with other organic groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Organolithium or Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various organosilicon compounds depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in studying the reactivity and properties of silicon-sulfur bonds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane involves its interaction with various molecular targets and pathways. The silicon-sulfur bond plays a crucial role in its reactivity. The compound can undergo nucleophilic substitution reactions, where the propylsulfanyl group is replaced by other nucleophiles. This reactivity is exploited in various synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1,2,2-Pentamethyl-2-(octadecyloxy)disilane
- 1,1,2,2,2-Pentamethyl-1-phenyldisilane
- 1,1,1,2,2-Pentamethyl-2-(2-vinylphenyl)disilane
Uniqueness
1,1,1,2,2-Pentamethyl-2-(propylsulfanyl)disilane is unique due to the presence of the propylsulfanyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, such as octadecyloxy, phenyl, or vinylphenyl groups. The unique reactivity of the silicon-sulfur bond in this compound is particularly noteworthy .
Eigenschaften
CAS-Nummer |
78635-73-1 |
|---|---|
Molekularformel |
C8H22SSi2 |
Molekulargewicht |
206.50 g/mol |
IUPAC-Name |
dimethyl-propylsulfanyl-trimethylsilylsilane |
InChI |
InChI=1S/C8H22SSi2/c1-7-8-9-11(5,6)10(2,3)4/h7-8H2,1-6H3 |
InChI-Schlüssel |
PKWCRMZQBLDXPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS[Si](C)(C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
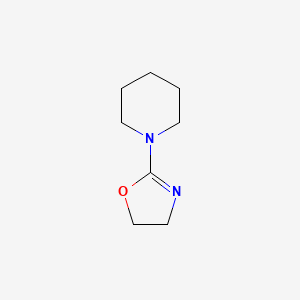
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
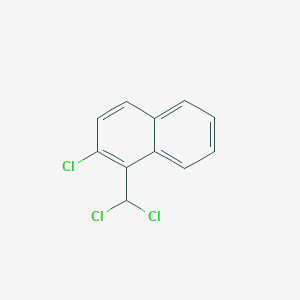

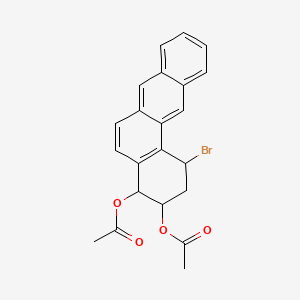
![N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14430297.png)
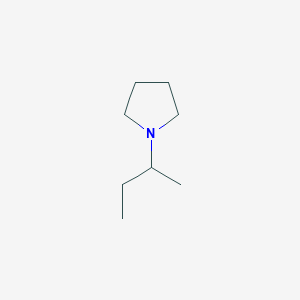
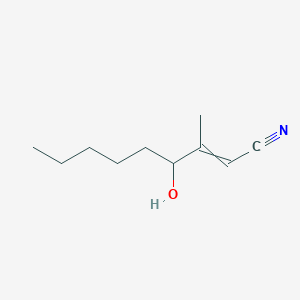
![Phenol, 2-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14430309.png)
stannane](/img/structure/B14430314.png)
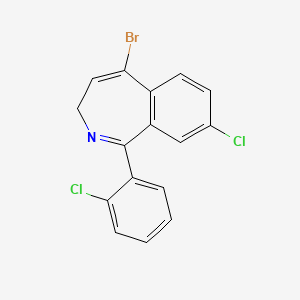
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
